Boc-D-Aoc(2)-OH
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Overview
Description
Boc-D-Aoc(2)-OH: is a chemical compound often used in peptide synthesis. The “Boc” group refers to tert-butyloxycarbonyl, a protecting group for amino acids. The “D-Aoc(2)” part indicates a specific amino acid derivative, and “OH” denotes the presence of a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- The synthesis of Boc-D-Aoc(2)-OH typically involves the protection of the amino group of the amino acid with the tert-butyloxycarbonyl group.
- The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
- The process may involve multiple steps, including the activation of the carboxyl group and coupling with other amino acids.
Industrial Production Methods:
- Industrial production may involve large-scale synthesis using automated peptide synthesizers.
- The process is optimized for yield and purity, often involving purification steps like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-D-Aoc(2)-OH can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions:
- Common reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., methanol, ethanol).
- Reaction conditions vary but often involve controlled temperatures and pH levels.
Major Products:
- The major products depend on the specific reactions but may include modified amino acids or peptides.
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in combinatorial chemistry.
Biology:
- Studied for its role in protein structure and function.
- Used in the development of peptide-based drugs.
Medicine:
- Investigated for therapeutic applications, including as enzyme inhibitors or receptor agonists.
Industry:
- Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action depends on the specific application.
- In peptide synthesis, it acts as a protected amino acid, facilitating the formation of peptide bonds.
- In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Boc-L-Ala-OH: Another protected amino acid used in peptide synthesis.
Boc-D-Val-OH: Similar in structure but with a different amino acid derivative.
Uniqueness:
- Boc-D-Aoc(2)-OH may offer specific advantages in terms of stability, reactivity, or biological activity compared to similar compounds.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJIJHNIIQRRGV-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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